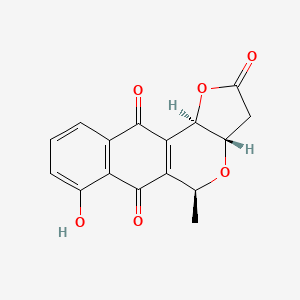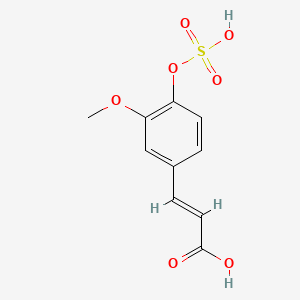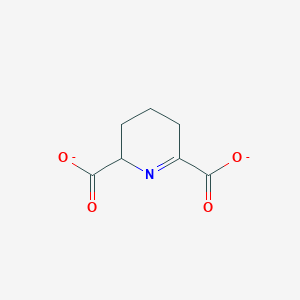
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-tetrahydrodipicolinate(2-) is a dicarboxylic acid dianion resulting from deprotonation of both carboxy groups of 2,3,4,5-tetrahydrodipicolinic acid. It derives from a dipicolinate(2-). It is a conjugate base of a 2,3,4,5-tetrahydrodipicolinic acid.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystal structure of derivatives of tetrahydropyridine, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, have been explored. These compounds are characterized by spectral methods and X-ray diffraction studies, revealing intricate details like their crystal structure and conformation (Sambyal et al., 2011).
Synthesis of Pyridines
- 2,3,4,5-Tetrahydropyridines are efficiently converted into pyridines under mild conditions. This process involves highly regioselective α, α-dichlorination followed by double dehydrochlorination (Kimpe, Keppens, & Fonck, 1996).
Chemical Reactions and Applications
- Ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. This shows potential for creating complex organic compounds (Zhu, Lan, & Kwon, 2003).
- Intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines produces tetrahydropyridines under the catalytic action of an aurate salt. This method has been applied in synthesizing venom components of various ant species (Fukuda & Utimoto, 1987).
- The tetrahydropyridine ring structure is prevalent in biologically active molecules. Lewis acid-promoted intramolecular imine crotylation provides direct access to enantioenriched tetrahydropyridines, demonstrating a method for synthesizing complex natural products (Huang, Spande, & Panek, 2003).
Chemical Transformations
- Chlorination and bromination of tetrahydropyridine derivatives have been studied, demonstrating different degrees of chlorination and bromination depending on the reagents used. This indicates the versatility of these compounds in chemical transformations (Skrastin'sh et al., 1990; Petrova et al., 2014).
特性
製品名 |
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate |
|---|---|
分子式 |
C7H7NO4-2 |
分子量 |
169.13 g/mol |
IUPAC名 |
2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2 |
InChIキー |
CXMBCXQHOXUCEO-UHFFFAOYSA-L |
正規SMILES |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



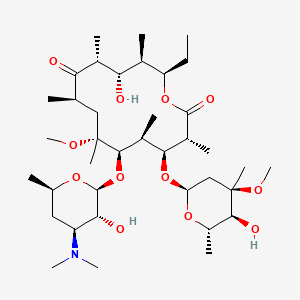
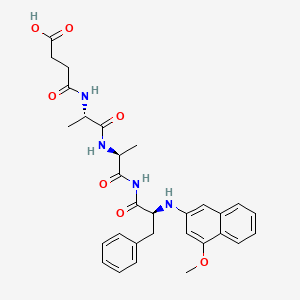
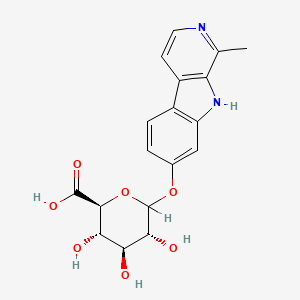
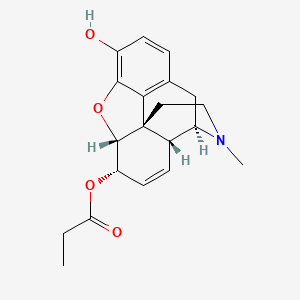
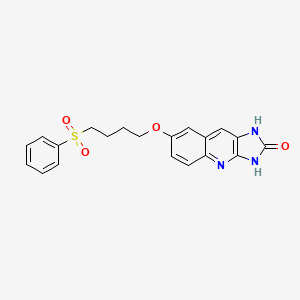
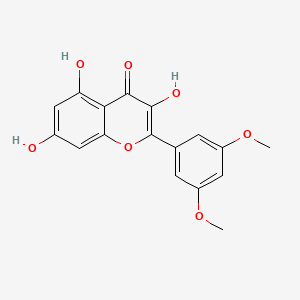
![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)
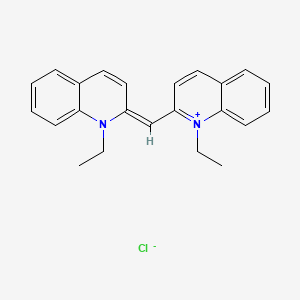
![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)
